N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is an organic compound belonging to the class of amides. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a highly sterically hindered molecule. This compound is often used in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and improved reaction rates. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used as a stabilizer in the production of plastics and other materials
Mechanism of Action
The mechanism of action of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The steric hindrance provided by the tetramethylpiperidine ring allows the compound to effectively inhibit enzyme activity by blocking the active site. This inhibition can lead to various downstream effects, depending on the specific enzyme or protein targeted .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, used as a hindered base in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative of 2,2,6,6-tetramethylpiperidine, used in polymer synthesis.
Uniqueness
This compound is unique due to its combination of steric hindrance and amide functionality. This makes it particularly effective in stabilizing reactive intermediates and inhibiting enzyme activity, which is not as pronounced in its similar compounds .
Properties
IUPAC Name |
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-9(15)14(6)10-7-11(2,3)13-12(4,5)8-10/h10,13H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGPRUWZOJBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CC(NC(C1)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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